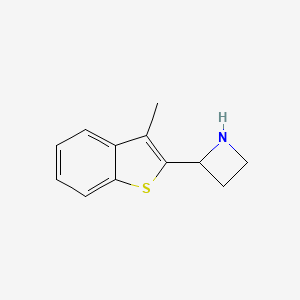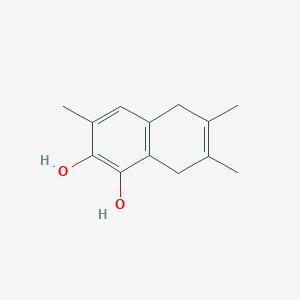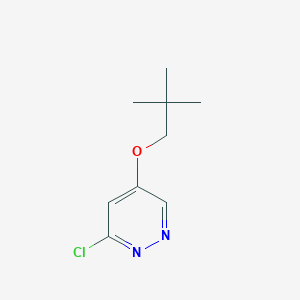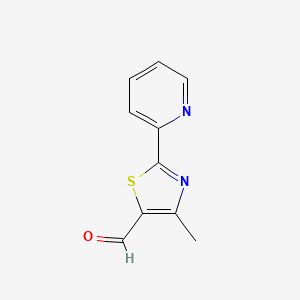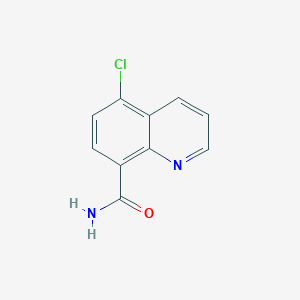
6-(2-Aminoethyl)naphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethyl)naphthalene-2,3-diol is an organic compound with the molecular formula C12H13NO2 It is a derivative of naphthalene, featuring both amino and diol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)naphthalene-2,3-diol typically involves the aminomethylation of naphthalen-2-ol. This reaction can be carried out using formaldehyde and secondary aliphatic or heterocyclic diamines . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aminomethylation process to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminoethyl)naphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.
Applications De Recherche Scientifique
6-(2-Aminoethyl)naphthalene-2,3-diol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethyl)naphthalene-2,3-diol involves its interaction with molecular targets through its amino and diol functional groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(2-Aminoethyl)naphthalene-2,3-diol include:
- Naphthalene-2,3-diol
- 2,3-Dihydroxynaphthalene
- Naphthalene-2,7-diol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the aminoethyl group. This additional functional group provides unique reactivity and potential for interactions that are not present in the other compounds. This makes it particularly valuable in applications where both amino and diol functionalities are required.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
6-(2-aminoethyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C12H13NO2/c13-4-3-8-1-2-9-6-11(14)12(15)7-10(9)5-8/h1-2,5-7,14-15H,3-4,13H2 |
Clé InChI |
JBZFXXIUSUKCMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2C=C1CCN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



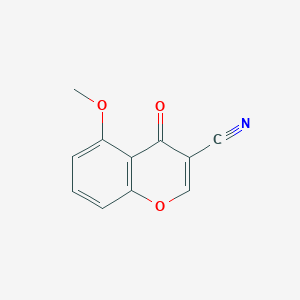
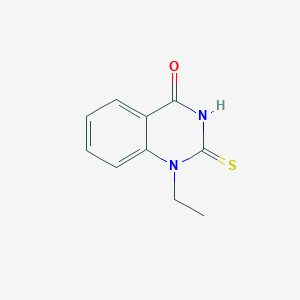
![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)
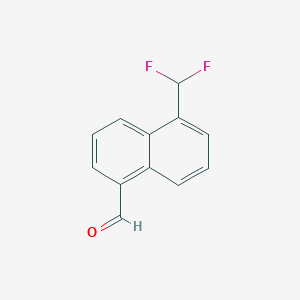

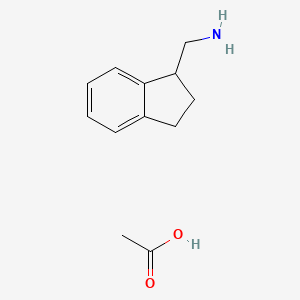
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)

